molecular formula C8H12F3NO2S B13344102 Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide

Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide

Cat. No.: B13344102
M. Wt: 243.25 g/mol
InChI Key: OPHIIKVCMHAKIY-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide is a fluorinated bicyclic sulfone featuring a fused thiopyrano-pyrrole scaffold. The compound’s structure includes a trifluoromethyl group at the 4a position, which enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications. Its stereochemistry (4aR,7aR) is critical for binding interactions in biological systems.

Properties

Molecular Formula

C8H12F3NO2S

Molecular Weight

243.25 g/mol

IUPAC Name

(4aR,7aR)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide

InChI

InChI=1S/C8H12F3NO2S/c9-8(10,11)7-2-1-3-15(13,14)6(7)4-12-5-7/h6,12H,1-5H2/t6-,7-/m0/s1

InChI Key

OPHIIKVCMHAKIY-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@@]2(CNC[C@@H]2S(=O)(=O)C1)C(F)(F)F

Canonical SMILES

C1CC2(CNCC2S(=O)(=O)C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide typically involves radical trifluoromethylation. This process includes the formation of carbon-centered radical intermediates, which are then reacted with trifluoromethylating agents . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. The process must also adhere to safety and environmental regulations to minimize any potential hazards associated with the production of such complex chemicals .

Chemical Reactions Analysis

Types of Reactions

Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the specific substitution reaction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Mechanism of Action

The mechanism by which Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity for its targets. The pathways involved may include various biochemical processes, such as enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Thiopyrano-Pyrrole Derivatives
  • (3αS,6αS)-Hexahydro-2H-thieno-[2,3-c]-pyrrole 1,1-dioxide (MFCD09702324): This compound shares the thiopyrano-pyrrole dioxide core but lacks the trifluoromethyl substituent. Its molecular weight (161.22 g/mol) is significantly lower than the target compound, reflecting the absence of the trifluoromethyl group. It is cataloged as a rare chemical with high commercial cost ($4,000/g), indicating challenges in synthesis or sourcing .
  • The trifluoromethoxy group in these analogs enhances electronic properties but differs in spatial arrangement compared to the trifluoromethyl group in the target compound .
Fluorinated Bicyclic Compounds from Patent Literature

The European patent EP 4 374 877 A2 (2024) describes fluorinated pyrrolo[1,2-b]pyridazine derivatives with trifluoromethyl groups, such as:

  • (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolo[1,2-b]pyridazine-3-carboxamide (LCMS: m/z 753 [M+H]⁺, HPLC retention: 0.93 min).
  • (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-N-[2-(2,3-dimethoxyphenyl)-4-(trifluoromethyl)phenyl]-4-hydroxy-4a-methyl-2-oxo-pyrrolo[1,2-b]pyridazine-3-carboxamide (LCMS: m/z 744 [M+H]⁺).

These compounds exhibit higher molecular complexity (e.g., additional pyridazine rings) and substituent diversity but share the trifluoromethyl group’s electronic effects. Their HPLC retention times (<1 min) suggest moderate-to-high polarity despite fluorination .

Physicochemical and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents HPLC Retention (min) LCMS (m/z [M+H]⁺)
Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide Not reported Trifluoromethyl, bicyclic sulfone Not reported Not reported
(3αS,6αS)-Hexahydro-2H-thieno-[2,3-c]-pyrrole 1,1-dioxide 161.22 None (simpler scaffold) Not reported Not reported
Patent Pyrrolo[1,2-b]pyridazine derivative (EP 4 374 877 A2) 753 (example) Trifluoromethyl, pyridazine, iodo 0.93 753

Key Observations :

  • Trifluoromethyl Impact: The trifluoromethyl group in the target compound likely increases lipophilicity compared to non-fluorinated analogs (e.g., MFCD09702324). However, its bicyclic sulfone structure may reduce polarity relative to patent compounds with carboxamide/pyridazine moieties .
  • Synthetic Complexity: The target compound’s synthesis may involve multi-step heterocyclization (e.g., thiopyrano-pyrrole formation) similar to Paal-Knorr-derived pyrroles but with additional challenges due to stereochemistry .

Functional Group Analysis

  • Sulfone vs. Carboxamide : The sulfone group in the target compound confers rigidity and metabolic stability, whereas carboxamide-containing patent derivatives prioritize hydrogen-bonding interactions .
  • Fluorination Patterns : Trifluoromethyl groups in all compared compounds enhance resistance to oxidative metabolism, but their placement (e.g., 4a position in the target vs. aryl positions in patent compounds) modulates steric and electronic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide?

  • Methodological Answer : The compound is typically synthesized via [3 + 2] cycloaddition reactions using sulfolene derivatives and isocyanides. For example, 2,3-dihydrothiophene 1,1-dioxide reacts with tosylmethyl isocyanide (TsMIC) in the presence of a base to form the bicyclic scaffold. This approach ensures stereochemical control, yielding single diastereomers . Alternative routes involve coupling reactions with trifluoromethyl-containing intermediates under reflux conditions (e.g., 100°C in toluene) followed by C18 reverse-phase column chromatography for purification .

Q. How is the compound purified and characterized post-synthesis?

  • Methodological Answer : Purification often employs C18 reverse-phase chromatography (MeCN/H2O gradients) to achieve >95% purity. Analytical validation uses LCMS (e.g., m/z 753 [M+H]+) and HPLC under conditions like SQD-FA50 (retention time: 0.93 minutes) . Confirmation of stereochemistry requires X-ray diffraction or advanced NMR techniques (e.g., NOESY) to resolve fused ring systems .

Q. What are the key challenges in achieving high enantiomeric purity?

  • Methodological Answer : The trifluoromethyl group introduces steric and electronic complexities. Optimizing reaction solvents (e.g., toluene vs. DMF) and bases (e.g., K2CO3 vs. DBU) can mitigate racemization. Chiral HPLC with polysaccharide-based columns is critical for resolving enantiomers .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during derivatization of the thiopyrano-pyrrole scaffold?

  • Methodological Answer : Substituents at the 3-position of the scaffold influence conformational stability. For example, introducing bulky groups (e.g., aryl or trifluoromethyl) via nucleophilic substitution under anhydrous conditions locks the ring system into a chair-like conformation, as confirmed by X-ray studies . Computational modeling (DFT) aids in predicting steric clashes and optimizing reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines vs. in vivo models). For instance, conflicting enzyme inhibition results may require orthogonal validation (e.g., SPR binding assays vs. fluorescence polarization). Dose-response curves and metabolite profiling (via HRMS) can distinguish intrinsic activity from off-target effects .

Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?

  • Methodological Answer : SAR studies focus on modifying the trifluoromethyl group and pyrrole nitrogen. For example:

  • Electron-withdrawing substituents : Enhance metabolic stability but may reduce solubility.
  • Hydrogen-bond donors : Improve target engagement (e.g., kinase inhibition).
    Parallel synthesis of analogs (e.g., replacing CF3 with CN or CH2F) combined with SPR screening identifies pharmacophore requirements .

Data Analysis and Experimental Design

Q. What advanced analytical techniques validate the compound’s conformation in solution?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 298–343 K) detects ring-flipping dynamics. For solid-state analysis, synchrotron X-ray diffraction resolves bond angles and torsional strain, critical for correlating conformation with biological activity .

Q. How to design experiments to assess the compound’s metabolic stability?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) at 37°C, and monitor degradation via LC-HRMS. Key metabolites (e.g., hydroxylation at the pyrrole ring) are identified using MS/MS fragmentation. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) further elucidate metabolic pathways .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight 161.22 (base scaffold)
LCMS (m/z) 753 [M+H]+
HPLC Retention Time 0.93 min (SQD-FA50 method)
X-ray Resolution 1.2 Å (dihedral angle: 112.5°)
Metabolic Half-life (t₁/₂) 4.7 h (human liver microsomes)

Critical Considerations for Researchers

  • Stereochemical Complexity : Always confirm relative configuration (4aR,7aR) via crystallography before biological testing .
  • Solubility Limitations : The CF3 group reduces aqueous solubility; use co-solvents (e.g., 10% DMSO/PBS) for in vitro assays .
  • Data Reproducibility : Document reaction scales (mg vs. g) and purity thresholds (>95%) to mitigate batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.